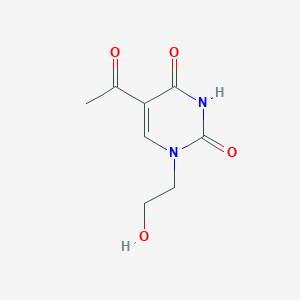

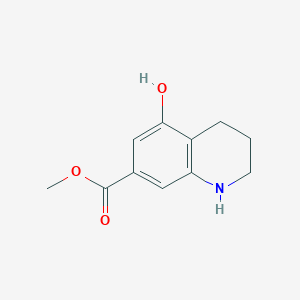

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione, commonly known as AHP, is an organic compound that has been used for a variety of applications in scientific research. It is a colorless, water-soluble compound with a molecular weight of 176.14 g/mol. AHP has been found to possess a number of interesting properties, including a high degree of solubility in both aqueous and organic solvents, as well as a low melting point (73°C). It is also known to have a low toxicity, making it an ideal candidate for a wide range of scientific research applications.

Scientific Research Applications

Synthesis of Novel Hydrazone Derivatives

This compound serves as a precursor in the synthesis of novel hydrazone derivatives. These derivatives are synthesized by reacting 5-acetyl-1,3-dimethyl-barbituric acid with various hydrazines. The resulting compounds exhibit a wide range of pharmacological activities, including antitumor, anticancer, and antioxidant properties . They also function as ligands for the synthesis of coordination compounds, which are crucial in medicinal chemistry.

Crystal Structure Analysis

The compound is used in crystallography to determine the molecular and crystal structures of new chemical entities. Single crystal X-ray analysis can reveal the arrangement of atoms within a crystal and the nature of their interactions, providing insights into the stability and reactivity of the compound .

Hirshfeld Surface Analysis

Researchers employ this compound in Hirshfeld surface analysis to understand intermolecular interactions within a crystal structure. This analysis helps in visualizing and quantifying the contributions of different types of contacts, such as hydrogen bonding and van der Waals forces, to the stability of the crystal .

Interaction Energy and Energy Framework Studies

The compound’s derivatives are studied for their interaction energies within the crystal lattice. This includes evaluating the electrostatic, dispersion, and total energy frameworks, which are essential for understanding the stabilization and packing of molecules in the solid state .

Pharmacological Research

Due to the presence of donor atoms like nitrogen and oxygen in its structure, the compound has many bonding sites, making it a valuable entity in pharmacological research. It is used to develop drugs with various biological activities, such as antitumor and anticancer effects .

Catalysis and Magnetism

Hydrazone derivatives synthesized from this compound are investigated for their properties in catalysis and magnetism. These properties are significant for the development of new materials and technologies in the field of chemistry .

Biological Applications

The compound is integral in the synthesis of heterocyclic compounds that have important biological and pharmacological properties. These properties are leveraged in the design of new therapeutic agents .

Ligand Synthesis for Coordination Compounds

Finally, this compound is used to synthesize ligands for coordination compounds. These ligands are essential for creating complex structures with metals, which have applications ranging from catalysis to materials science .

properties

IUPAC Name |

5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPFVEYKACDMBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2587539.png)

![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxybenzamide](/img/structure/B2587540.png)

![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)

![6-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2587558.png)